Product packaging for PD 135158(Cat. No.:CAS No. 130285-87-9)

PD 135158

Katalognummer: B1139079
CAS-Nummer: 130285-87-9
Molekulargewicht: 616.76
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Role of Cholecystokinin (B1591339) Receptor Antagonists in Biological Research

CCK receptor antagonists are compounds that competitively bind to CCK receptors, thereby preventing endogenous CCK from exerting its biological effects. patsnap.com This antagonism can be selective for a specific receptor subtype (CCK1 or CCK2) or non-selective, affecting both. patsnap.com By inhibiting CCK's action, these antagonists serve as valuable tools in preclinical research to investigate the physiological roles of CCK and its receptors. patsnap.comresearchgate.net

Research utilizing CCK receptor antagonists has shed light on the involvement of CCK in various processes. For instance, blocking CCK1 receptors can reduce pancreatic enzyme secretion and gallbladder contraction. patsnap.com CCK2 receptor antagonism, on the other hand, has been shown to influence gastric acid secretion and anxiety-related behaviors in the brain. patsnap.com These antagonists have been investigated for their potential in treating gastrointestinal disorders, anxiety, panic disorders, and pain management. patsnap.comresearchgate.net Studies with CCK2 receptor antagonists suggest they may exhibit anxiolytic effects and could offer a novel approach for managing anxiety disorders. patsnap.com Furthermore, CCK receptor antagonists are being explored for their potential role in pain management, as CCK has been implicated in modulating pain perception. patsnap.com

Overview of PD 135158 as a Research Tool

This compound, also known by the alternative name CAM 1028, is a well-characterized nonpeptide compound that functions as a potent and selective antagonist of the CCK2 receptor. tocris.comrndsystems.commedchemexpress.com Its chemical name is 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[[[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid. tocris.com

This compound is widely used in preclinical research as a tool to selectively block CCK2 receptor activity and investigate the downstream effects mediated by this receptor subtype. tocris.comrndsystems.commedchemexpress.com Its selectivity for the CCK2 receptor is a key feature, with reported IC50 values demonstrating significantly higher affinity for CCK2 receptors compared to CCK1 receptors. tocris.comrndsystems.commedchemexpress.com For example, IC50 values of 2.8 nM for CCK2 receptors and 1232 nM for CCK1 receptors have been reported. tocris.comrndsystems.commedchemexpress.com This selectivity allows researchers to differentiate the roles of CCK1 and CCK2 receptors in various biological systems.

Beyond its activity at CCK receptors, this compound has been shown to have negligible affinity at a range of other receptors, including GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors (IC50 > 10 μM). tocris.comrndsystems.com This broad lack of affinity for other common targets further supports its utility as a selective tool for studying CCK2 receptor-mediated effects.

Preclinical studies utilizing this compound have explored its effects on various behaviors and physiological processes. Research in rats has indicated that this compound exhibits anxiolytic activity in models such as the elevated plus maze and social interaction tests. tocris.comrndsystems.com It has also been shown to increase food intake in rats. tocris.comrndsystems.com Furthermore, studies have investigated its impact on conditioned fear and latent inhibition in rodents. tocris.commedchemexpress.com For instance, administration of this compound suppressed conditioned fear in one study. tocris.com Another study in rats suggested that this compound could enhance latent inhibition, indicating potential antipsychotic properties. medchemexpress.com

While some studies using classical animal models of anxiety did not consistently show effects with CCK2 receptor antagonists like this compound, tests designed to model aspects of human panic, such as the mouse defense test battery, appeared to be more reliable tools for evaluating such compounds. chez-alice.fr Research also suggests that CCK2 receptor antagonists may not affect baseline anxiety but can attenuate increases in anxiety associated with conditions like ethanol (B145695) withdrawal, highlighting a potential neuromodulatory role for CCK. nih.gov Intra-amygdala administration of this compound has been shown to block the potentiation of startle induced by pentagastrin, further supporting the involvement of amygdala CCK2 receptors in this response. nih.govscholaris.ca

In the context of cancer research, studies have investigated the effects of CCK receptor antagonists, including this compound, on the proliferation of cancer cells that express CCK receptors. While CCK1-selective inhibitors showed antiproliferative effects in certain colon cancer cell lines, this compound, as a CCK2-selective inhibitor, did not have an effect on the proliferation of HT-29 colon cancer cells in one study. spandidos-publications.com

The binding affinity and selectivity of this compound for CCK2 receptors make it a valuable pharmacological probe for dissecting the complex roles of the CCK system in both central and peripheral physiological processes in preclinical settings. tocris.comrndsystems.commedchemexpress.com

Key Research Findings with this compound

Research AreaObserved Effect of this compoundAnimal Model / ContextSource
AnxietyExhibited anxiolytic activityElevated plus maze and social interaction tests in rats tocris.comrndsystems.com
Food IntakeIncreased food intakeRats tocris.comrndsystems.com
Conditioned FearSuppression of conditioned fearRodents tocris.com
Latent InhibitionEnhanced latent inhibition (suggesting antipsychotic potential)Rats medchemexpress.com
Startle ResponseBlocked potentiation of startle induced by pentagastrinIntra-amygdala administration in rodents nih.govscholaris.ca
Cancer Cell ProliferationNo effect on proliferationHT-29 colon cancer cells (in one study, compared to CCK1 antagonists) spandidos-publications.com

Binding Affinity Data for this compound

Receptor SubtypeIC50 ValueUnitSource
CCK22.8nM tocris.comrndsystems.commedchemexpress.com
CCK11232nM tocris.comrndsystems.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44N4O6 B1139079 PD 135158 CAS No. 130285-87-9

Eigenschaften

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPEWZUKRSTMM-CFHPNWNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Pharmacological Characterization of Pd 135158

Receptor Binding and Selectivity Profiles

PD 135158 exhibits distinct binding characteristics across different receptor systems, demonstrating a notable selectivity for CCK-B receptors over CCK-A receptors and a panel of other neurotransmitter receptors.

Affinity for Cholecystokinin-B/Gastrin Receptors (CCK2R)

This compound shows potent affinity for the CCK-B receptor. Studies have reported IC50 values in the nanomolar range for inhibiting the binding of radiolabeled ligands to CCK-B receptors in various preparations. For instance, an IC50 of 2.8 nM has been reported against mouse cortex CCK-B receptors medchemexpress.com. Another study using COS-7 cells transiently expressing the human Jurkat T cell CCK-B receptor reported an IC50 for this compound in competition binding studies with [125I]BH-CCK-8 researchgate.net. In rat lateral hypothalamic slices, this compound demonstrated a Ke value of 12.9 nM in blocking CCK responses nih.gov.

Selectivity against Cholecystokinin-A Receptors (CCK1R)

A key feature of this compound is its significant selectivity for CCK-B receptors over CCK-A receptors. IC50 values for CCK-A receptors are considerably higher than those for CCK-B receptors. For example, an IC50 of 1232 nM for CCK-A receptors has been reported, indicating a selectivity ratio of approximately 440-fold for CCK-B over CCK-A receptors (IC50 CCK1/IC50 CCK2 = 1232/2.8) rndsystems.comtocris.com. While primarily a CCK-B antagonist, one study also noted this compound as a weak CCK-A agonist nih.gov.

Evaluation of Binding to Other Receptor Systems (e.g., GABAA, Benzodiazepine Site, Substance P, Neurotensin, Opioid, 5-HT3 Receptors)

This compound has been evaluated for its binding affinity to a range of other receptor systems to ascertain its specificity. Studies indicate that this compound displays negligible affinity at GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors, with reported IC50 values greater than 10 μM for these targets rndsystems.comtocris.comevitachem.com.

Quantitative Determination of Binding Affinities (e.g., IC50, Kd Values)

Quantitative binding studies have been performed to determine the affinity of this compound for CCK receptors. The IC50 values for CCK-B receptor binding are consistently in the low nanomolar range, demonstrating high affinity medchemexpress.comnih.govrndsystems.comtocris.com. While Kd values are less frequently reported than IC50 values for this compound in the provided context, the low nanomolar IC50 values strongly suggest a high binding affinity for the CCK-B receptor. For example, an IC50 of 0.66 ± 0.17 μM for the CCK-B antagonist this compound was reported in competitive inhibition experiments using CHO K1 cells expressing CCK-A receptors, highlighting its lower affinity for the CCK-A subtype nih.govpnas.orgpnas.org.

Here is a summary of representative binding affinity data for this compound:

Receptor TypeAssay SystemMetricValueReference
CCK-B (CCK2R)Mouse CortexIC502.8 nM medchemexpress.com
CCK-B (CCK2R)Rat Lateral Hypothalamic SliceKe12.9 nM nih.gov
CCK-B (CCK2R)COS-7 cells (human Jurkat T cell CCK-B)IC50Not explicitly stated as a numerical value, but shown to inhibit binding researchgate.net researchgate.net
CCK-B (CCK2R)CHO K1 cells (endogenously expressing CCK-A)IC500.66 ± 0.17 μM nih.govpnas.orgpnas.org
CCK-A (CCK1R)Not specifiedIC501232 nM rndsystems.comtocris.com
Other Receptors (GABAA, Benzodiazepine, Substance P, Neurotensin, Opioid, 5-HT3, Bradykinin)Not specifiedIC50> 10 μM rndsystems.comtocris.comevitachem.com

Mechanism of Receptor Antagonism

This compound functions as a receptor antagonist, specifically at the CCK-B receptor.

Competitive Inhibition of CCK-BR Agonists

This compound acts as a competitive inhibitor of CCK-B receptor agonists cambridge.orgresearchgate.net. This means it binds to the same receptor site as endogenous or exogenous agonists, preventing their binding and subsequent activation of the receptor. Studies have demonstrated that this compound blocks the effects of CCK-B receptor activation in various experimental settings jpn.canih.gov. For instance, intra-amygdala administration of this compound blocked the potentiation of startle induced by pentagastrin, a CCK-B receptor agonist jpn.ca. Its ability to block CCK responses in rat lateral hypothalamic slices further supports its competitive antagonist mechanism nih.gov. The interaction of this compound with the CCK-B receptor involves interaction with the transmembrane domain ligand pocket researchgate.net.

Downstream Signaling Pathway Modulation

The CCK-B receptor, targeted by this compound, mediates its actions by associating with G proteins that activate a phosphatidylinositol-calcium second messenger system idrblab.net.

Impact on G-Protein Coupling and Activation

CCK receptors, including CCK2R, are G protein-coupled receptors genecards.orgpsu.edu. Activation of CCK-A receptors has been shown to interact with G proteins, specifically the pertussis-insensitive G protein Gq, to activate phospholipase C pnas.orgnih.gov. This pathway is involved in CCK-stimulated pancreatic enzyme secretion pnas.orgnih.gov. Studies on CCK2R have shown that a non-biased agonist, cholecystokinin (B1591339) (CCK), can induce distinct conformational states associated with activating the Gq-protein-dependent pathway patsnap.com. Two structurally unrelated antagonists competitively inhibited both Gq-protein activation and β-arrestin recruitment, while a third ligand showed biased activity patsnap.com. While this compound is a CCK2R antagonist, its specific impact on G-protein coupling and activation, beyond blocking the effects of agonists, is implied by its function as an antagonist of a GPCR that signals through G proteins genecards.orgidrblab.net.

Effects on Intracellular Second Messengers (e.g., Inositol (B14025) Phosphate (B84403) Production, Calcium Mobilization, cAMP, cGMP)

Activation of CCK receptors can lead to the activation of phospholipase C, which hydrolyzes phosphatidylinositol biphosphate, generating inositol 1,4,5-triphosphate (IP3) and diacylglycerol pnas.orgnih.gov. IP3 mobilizes intracellular calcium pnas.orgnih.gov. CCK can also increase levels of cAMP and cGMP pnas.orgpnas.orgnih.gov. Studies evaluating the pharmacological profile of CCK-B receptor antagonists, including compounds with similar affinities to PD 134,308 (a related dipeptoid), measured their ability to inhibit CCK8-induced formation of inositol phosphates in CHO cells transfected with the rat CCK-B receptor acs.org. This indicates that this compound, as a CCK-B antagonist, would inhibit the production of inositol phosphates and subsequent calcium mobilization induced by CCK or gastrin binding to the CCK-B receptor idrblab.netpsu.edu. While CCK can stimulate intracellular production of cGMP through a pertussis toxin-sensitive G protein in CHO-K1 cells expressing CCK-A receptors pnas.orgnih.gov, the direct effect of this compound on cAMP or cGMP levels via CCK-B receptor antagonism is not explicitly detailed in the provided results.

Preclinical Research Applications and Biological Effects of Pd 135158

Neurobiological and Behavioral Investigations

Studies using animal models have explored the effects of PD 135158 on various neurobiological and behavioral aspects, providing insights into the potential therapeutic areas where targeting the CCK-B receptor might be relevant.

Anxiolytic-like Activity in Rodent Models

This compound has demonstrated anxiolytic-like activity in several rodent models of anxiety. It has been shown to be effective in the elevated plus maze and social interaction tests in rats. tocris.com In the mouse light/dark discrimination test and the elevated X-maze test in rats, this compound, along with another CCK-B antagonist PD 134308, was as effective as diazepam in antagonizing aversive behavior. nih.gov These effects were observed over an extensive dose range, and notably, sedation or muscle relaxation was not observed even at high doses, nor was anxiogenesis present after withdrawal from subchronic treatment. nih.gov Furthermore, this compound was found to be effective in reducing "state" anxiety induced by fear-provoking situations in mice, as assessed in the light/dark choice test, but not "trait" anxiety as measured by neophobic responses in a free exploratory paradigm in Balb/c mice. nih.gov

Modulation of Latent Inhibition in Rats (Schizophrenia Models)

Latent inhibition (LI) is a phenomenon where prior non-reinforced exposure to a stimulus retards subsequent conditioning to that stimulus, and deficits in LI are considered a model for attentional dysfunction in schizophrenia. nih.govfrontiersin.org this compound has been shown to enhance latent inhibition in rats using a conditioned suppression of drinking procedure. nih.govmedchemexpress.com In this model, this compound (at 0.1 mg/kg) elicited a clear LI effect under conditions where control rats did not show LI, similar to the effect observed with haloperidol (B65202) (0.1 mg/kg). nih.gov These findings suggest a potential antipsychotic-like activity of CCK-B antagonists. nih.gov

Effects on Dopamine (B1211576) System and Hyperlocomotion in Tenascin-Gene Knockout Mice

Tenascin-gene knockout mice exhibit hyperlocomotion, which is linked to reduced dopamine transmission and tyrosine hydroxylase (TH) activities in the brain. nih.govnih.gov Administration of this compound (0.1 mg/kg intraperitoneally) inhibited this hyperlocomotion in tenascin-gene knockout mice. nih.gov Furthermore, this compound reversed the low levels of dopamine turnover rate and TH activities in the striatum of these mice. nih.gov These results indicate that the CCK-B receptor is involved in the behavior of tenascin-gene knockout mice through its influence on striatal dopamine transmission. nih.gov

Research in Animal Models of Panic-like Behaviors (e.g., Mouse Defense Test Battery)

The Mouse Defense Test Battery (MDTB) is an experimental model used to study different emotional states, including panic-like behaviors. chez-alice.frworldonline.fr In the MDTB, this compound has been investigated for its effects on defensive behaviors. Acute administration of this compound resulted in a significant reduction in flight behavior, a response considered relevant to panic. chez-alice.fr While CCK-B antagonists like this compound did not modify parameters related to generalized anxiety in the MDTB, they significantly decreased avoidance distance in response to a threat stimulus, an effect consistent with an anti-panic-like action. chez-alice.fr This suggests that models like the MDTB may be more suitable for evaluating the anti-panic potential of CCK receptor antagonists compared to classical anxiety tests. chez-alice.fr

Influence on Food Intake Regulation in Animal Models

This compound has been shown to increase food intake in rats. tocris.com Research indicates that CCK-B receptor antagonists can influence appetite regulation. cam.ac.ukwindows.net Studies exploring the role of CCK-B receptors in modulating hedonic feeding via neural reward systems are ongoing. cam.ac.uk

Role in Conditioned Fear Suppression

This compound has been investigated for its ability to suppress conditioned fear. In rats subjected to inescapable electric footshock, administration of this compound before conditioned fear stress significantly reduced freezing behavior, a measure of conditioned fear. nih.govnih.gov this compound was found to block both the acquisition and expression of conditioned fear. nih.gov These findings suggest a significant role for the CCK-B receptor in conditioned fear stress and its relation to anxiety. nih.govnih.gov

Gastrointestinal and Pancreatic System Studies

Preclinical research has explored the effects of this compound within the gastrointestinal and pancreatic systems, focusing on its interactions with CCK and gastrin receptors.

Inhibition of Gastrin-Induced Enzyme Secretion

Studies in conscious calves with catheterized pancreases have investigated the role of CCK-A and CCK-B/gastrin receptors in pancreatic exocrine secretion stimulated by exogenous CCK and gastrin. This compound, identified as a specific CCK-B/gastrin receptor antagonist, was used in these studies. Gastrin administration was shown to increase enzyme secretion. This compound reduced gastrin-induced enzyme secretion by 50% to 90%. nih.gov This suggests that gastrin's effect on pancreatic enzyme secretion is significantly mediated by CCK-B/gastrin receptors. While CCK-A receptors are not predominantly expressed in calves older than 1 month, they appear to play a major role in the pancreatic exocrine secretory response to CCK. nih.gov

Conversely, in isolated rat pancreatic acini, this compound, characterized as a CCK-B/gastrin receptor antagonist, surprisingly stimulated lipase (B570770) release in a dose-dependent, biphasic manner. nih.gov This stimulation showed identical efficacy but lower potency compared to cholecystokinin (B1591339) octapeptide (CCK-8). nih.gov Half-maximal stimulation occurred at 0.6 microM, with maximal secretion induced at 50 microM. nih.gov Supramaximal concentrations led to decreased lipase release. nih.gov Acinar lipase secretion in response to both CCK-8 and this compound was abolished by a specific CCK-A receptor antagonist, indicating that this compound acts as a full agonist at the rat pancreatic CCK-A receptor in this context. nih.gov

These findings highlight a species difference in the activity of this compound, acting as a CCK-B/gastrin antagonist in calves to inhibit gastrin-induced enzyme secretion, but as a CCK-A agonist in isolated rat pancreatic acini to stimulate enzyme secretion.

Table 1: Effect of this compound on Gastrin-Induced Enzyme Secretion

SpeciesStimulusAntagonistEffect of this compoundReceptor Mediated
Calf (in vivo)GastrinThis compound (CCK-B/gastrin antagonist)Reduced enzyme secretion (50-90%)Primarily CCK-B/gastrin
Rat (isolated pancreatic acini)Gastrin (implied via receptor activity)This compound (CCK-B/gastrin antagonist)Stimulated lipase release (acting as CCK-A agonist)Primarily CCK-A

Modulation of Acid Secretion in Isolated Gastric Glands

The regulation of gastric acid secretion involves neural and hormonal control, with gastrin being a primary circulating stimulus. researchgate.net Gastrin is thought to stimulate acid secretion indirectly by mobilizing histamine (B1213489) from enterochromaffin-like (ECL) cells, which then stimulates parietal cells, or potentially by directly stimulating parietal cells. researchgate.net Isolated gastric glands serve as an in vitro model to study the mechanisms regulating gastric acid secretion at the parietal cell level. nih.gov

Studies using isolated rabbit gastric glands have compared the activity of various CCK-B receptor antagonists, including this compound, on acid secretion, measured by [14C]aminopyrine accumulation. nih.gov These studies aimed to detect differences in the biological activity between CCK-8 and [Leu11]gastrin-(5-17). nih.gov Both [Leu11]gastrin-(5-17) and CCK-8 induced [14C]aminopyrine accumulation, indicating stimulation of acid secretion. nih.gov this compound, along with other CCK-B/gastrin receptor antagonists, exhibited an inhibitory profile on the [14C]aminopyrine accumulation induced by both [Leu11]gastrin-(5-17) and CCK-8 in rabbit gastric glands. nih.gov This suggests that this compound acts as an antagonist at CCK-B/gastrin receptors in isolated rabbit gastric glands, thereby inhibiting gastrin- and CCK-8-induced acid secretion.

Table 2: Effect of this compound on Acid Secretion in Isolated Rabbit Gastric Glands

StimulusAntagonistEffect of this compound
[Leu11]gastrin-(5-17)This compound (CCK-B/gastrin antagonist)Inhibited [14C]aminopyrine accumulation (acid secretion)
CCK-8This compound (CCK-B/gastrin antagonist)Inhibited [14C]aminopyrine accumulation (acid secretion)

Investigations into Proliferative Effects in Cancer Cell Lines (e.g., Colon and Pancreatic Cancers, Jurkat T Cells, MDA MB231 Breast Cancer Cells)

The role of CCK receptors and their antagonists, including this compound, has been investigated in the context of cancer cell proliferation.

In HT-29 human colon cancer cells, which express CCK receptors, the antiproliferative effects of various CCK-A and/or CCK-B antagonists were tested. nih.gov While gastrin showed a lack of effect on HT-29 cell proliferation, CCK-8 induced proliferation at high doses. nih.gov this compound was identified as a CCK-B antagonist and a weak CCK-A agonist in this study. nih.gov The order of antiproliferative effect among the tested drugs was devazepide (B1670321) > lorglumide (B1675136) > proglumide. nih.gov The specific effect of this compound on HT-29 cell proliferation in this study was not explicitly detailed in terms of quantitative data compared to the other antagonists, but the study focused on the efficacy of selective CCK-A antagonists in inhibiting proliferation. nih.gov

For pancreatic cancer, oncogenic KRAS mutation is a signature genetic event in the progression and growth of pancreatic ductal adenocarcinoma (PDAC). nih.gov The tumor microenvironment, including neural components, also plays a role in proliferation and progression. mdpi.com While this compound is mentioned in the context of pancreatic cancer research as a CCK-B/gastrin receptor antagonist, direct detailed findings on its specific effects on pancreatic cancer cell line proliferation were not prominently available in the provided search results. idrblab.netmedchemexpress.com Research has explored novel CCK-A receptor antagonists for inhibiting pancreatic cancers in preclinical models. researchgate.net

In Jurkat T cells, the role of the CCK B receptor has been investigated in relation to activator protein-1 (AP-1)-responsive gene activation. researchgate.net Jurkat T cells transiently transfected with a reporter plasmid were able to induce luciferase expression in a CCK-8 concentration-dependent manner. researchgate.net This CCK-8-induced luciferase activity was completely inhibited by this compound at a concentration of 100 nM, demonstrating the implication of the CCK B receptor in this stimulation in Jurkat T cells. researchgate.net This suggests that this compound can inhibit signaling pathways mediated by the CCK B receptor in these cells. Jurkat T cell proliferation itself is influenced by various factors, including immune checkpoints like PD-1 and CTLA-4, and arginine depletion. researchgate.netinvivogen.comnih.gov

Table 3: Summary of this compound Effects on Cancer Cell Lines

Cell LineCancer TypeObserved Effect of this compoundRelevant Receptor Interaction
HT-29Colon CancerClassified as CCK-B antagonist and weak CCK-A agonist; specific quantitative antiproliferative effect not detailed compared to other antagonists. nih.govCCK-A, CCK-B
Pancreatic Cancer Cell Lines (e.g., MIA PaCa)Pancreatic CancerRole explored in broader context of CCK receptor antagonists; specific detailed findings on this compound's direct impact on proliferation not prominently available. idrblab.netmedchemexpress.comresearchgate.netCCK-A, CCK-B/gastrin
Jurkat T CellsLymphoblastic T CellsCompletely inhibited CCK-8-induced luciferase activity (AP-1-responsive gene activation). researchgate.netCCK B receptor
MDA-MB-231Breast CancerSpecific detailed findings on direct impact on proliferation not readily available. culturecollections.org.ukherabiolabs.comscispace.comlifesciencesite.comoncotarget.comNot specified in provided results

Methodological Approaches in Pd 135158 Research

In Vitro Experimental Models

In vitro studies are crucial for dissecting the direct interactions of PD 135158 with its target receptors and for evaluating its effects on cellular processes in a controlled environment.

Cell Culture Systems

Various cell culture systems have been utilized in research relevant to CCK receptors, the primary targets of this compound. These include established cell lines and primary cell cultures. COS-7 and CHO cells, when transfected to express CCK receptors, serve as valuable tools for studying receptor binding and functional responses to CCK receptor ligands wikipedia.orgtocris.com. Pancreatic acinar cells, which naturally express CCK receptors (specifically CCK1R in rats), are used in primary culture to investigate the effects of CCK and its antagonists on processes like calcium signaling and proliferation nih.govnih.gov. Studies using human pancreatic acinar cells have also been conducted to understand their functional responses to CCK and gastrin massbank.eu. While these cell systems are instrumental in CCK receptor research, specific detailed findings using this compound in all these exact cell lines were not extensively detailed in the provided information.

Receptor Binding Assays

Receptor binding assays are fundamental for quantifying the affinity and selectivity of compounds for their target receptors. Radioligand binding assays are a common technique in CCK receptor research. These assays typically involve incubating cell membranes or tissue homogenates containing the receptor with a radiolabeled ligand, such as [125I]-BH-CCK-8S or [3H]-CCK-8S, and assessing the displacement of the radiolabeled ligand by competing compounds like this compound guidetopharmacology.orgcenmed.comidrblab.net. Another radioligand used in studies of CCK-B/gastrin receptors is [3H]-PD140,376 guidetopharmacology.org.

This compound has been evaluated in receptor binding assays, demonstrating its affinity for the human CCK2 receptor. In one instance, PD-135158 showed a pIC50 value of 8.9 for the human CCK2 receptor massbank.eu. This corresponds to an IC50 of approximately 1.26 nM, indicating potent binding affinity.

Table 1: this compound Binding Affinity

Target ReceptorAssay TypeLigandpIC50IC50 (approx.)Species
Human CCK2Binding AssayNot specified8.91.26 nMHuman

Functional Cell-Based Assays

Functional assays measure the biological response elicited by a compound's interaction with its receptor. For CCK receptors, these responses can include intracellular signaling events and cellular secretions. Inositol (B14025) phosphate (B84403) production and amylase release are examples of functional readouts used in studies involving pancreatic acinar cells, reflecting the activation of downstream signaling pathways by CCK receptor ligands nih.gov. CCK is known to increase intracellular Ca2+ and phosphatidylinositol turnover in pancreatic acinar cells nih.gov. Luciferase reporter assays are another type of cell-based assay used to detect reporter gene expression, which can be linked to receptor activation or downstream signaling pathways nih.govuni.lu. While these assays are relevant to studying CCK receptor function, specific data detailing this compound's effects in these particular functional assays were not prominently featured in the provided search results.

Biochemical Assays for Enzyme Activity and Protein Expression

Biochemical assays provide insights into the molecular mechanisms affected by a compound. Western blotting is a widely used technique to assess the expression levels of specific proteins, including enzymes and signaling molecules nih.govfishersci.atwikipedia.orgnih.gov. This method can be used to determine if treatment with a compound like this compound alters the amount of a target protein. Tyrosine hydroxylase (TH) activity and expression are often studied, particularly in the context of neurological research and dopamine (B1211576) synthesis, as TH is the rate-limiting enzyme in this pathway fishersci.atnih.gov. While this compound has been explored for potential central nervous system effects, direct evidence detailing the use of Western blotting or tyrosine hydroxylase activity assays specifically with this compound treatment was not a primary finding in the provided information. Western blotting has been used to analyze protein phosphorylation in cell lines expressing CCK-B receptors in response to gastrin, a related ligand wikipedia.org.

In Vivo Animal Models and Preclinical Efficacy Assessment

Rodent Models (Rats, Mice)

Rodent models, particularly rats and mice, are extensively used in preclinical research for studying the in vivo effects of pharmacological agents, including CCK receptor antagonists nih.govwikipedia.orgciteab.comguidetopharmacology.org. These models allow for the investigation of a compound's impact on behavior, physiology, and disease processes.

This compound has been tested in rodent models of anxiety to assess its behavioral effects nih.gov. Studies comparing this compound with other CCK receptor antagonists and control substances like diazepam have been conducted using various behavioral tests, including conflict tests (such as punished lever pressing and Vogel drinking tests in rats), exploratory models (like the elevated plus-maze in rats and the light/dark choice test in mice), and the mouse defence test battery (MDTB) nih.gov.

In the mouse defence test battery, a model validated for screening anxiolytic and anti-panic drugs, the CCK-B receptor antagonist this compound was found to significantly decrease avoidance distance when rats were initially placed in the test apparatus nih.gov. This observed effect is consistent with an anti-panic-like action nih.gov. In contrast, this compound did not show significant effects in the conflict tests or the elevated plus-maze and light/dark tests under the conditions tested nih.gov.

Other rodent models, such as those for Parkinson's disease, are utilized in neuroscience research involving targets like tyrosine hydroxylase, but direct studies evaluating this compound in these specific Parkinson's models were not detailed in the provided information fishersci.atwikipedia.orgwikipedia.orgciteab.com.

Table 2: Selected In Vivo Finding for this compound

Animal ModelBehavioral TestThis compound EffectInterpretation
RatMouse Defence Test BatterySignificantly decreased avoidance distance (0.001-0.01, 1 mg/kg, i.p.) nih.govConsistent with anti-panic-like action nih.gov

Behavioral Paradigms

Behavioral paradigms are standardized tests used in animal models to assess various aspects of behavior, often related to neurological or psychological states. These tests can help researchers understand how a compound like this compound might influence anxiety, social behavior, or exploratory activity. Examples of such paradigms include the Elevated Plus Maze, Social Interaction Test, Light/Dark Exploration Test, and Punished-Drinking Test. uni-freiburg.deepdf.pubut.ee These tests are designed to measure behavioral inhibition and can reveal anxiolytic-like effects. epdf.pub

Genetic Knockout Models

Genetic knockout models involve the targeted inactivation of specific genes in an organism to study the role of that gene product in biological processes and in response to external agents. While the search results mention Tenascin-Gene Knockout Mice in the context of physiological responses, the general principle of using genetic knockout models, such as those involving tenascin genes, can be applied to investigate how the absence of a particular protein or pathway affects the activity or efficacy of this compound. diva-portal.org

Evaluation of Physiological Responses

Evaluating physiological responses involves measuring changes in the biological functions of an organism after exposure to a compound. For this compound research, this could include assessing effects on hyperlocomotion or exocrine pancreatic secretion. diva-portal.orgctdbase.org These measurements provide insights into the compound's impact on specific bodily systems.

Considerations for Animal Model Selection in Preclinical Drug Testing

The selection of appropriate animal models is a critical step in preclinical drug testing. pubpub.orgnih.gov Factors such as physiological and pathophysiological similarities to humans, availability, and ethical considerations must be carefully weighed. pubpub.orgnih.gov An effective animal model should ideally mimic human disease progression and have similar pharmacodynamic and pharmacokinetic profiles to humans to improve the predictability of preclinical data for human trials. transcurebioservices.comitrlab.com The FDA no longer requires animal testing for drug candidates, but animal models can still be used to support an Investigational New Drug (IND) package. transcurebioservices.com The principles of the 3Rs (refinement, reduction, and replacement) guide ethical animal use in research. itrlab.com Utilizing human-relevant models, including advanced in vitro and in silico methods, is increasingly emphasized to improve predictive accuracy and reduce animal use. transcurebioservices.comfda.gov

Computational and Structural Biology Methods

Computational and structural biology methods utilize computer-based approaches to model and analyze the interactions of molecules. These methods can provide valuable insights into how this compound might bind to target molecules and predict its potential biological activity.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity between a small molecule (ligand), such as this compound, and a larger molecule, typically a protein receptor. openaccessjournals.comnih.gov This method simulates the binding process at the atomic level, helping to identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com It involves predicting the pose (position and orientation) of the ligand within the receptor's binding site and estimating the binding affinity. nih.gov Analyzing the interactions, such as hydrogen bonds, alkyl-π, and π-π interactions, provides insights into the binding mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity. diva-portal.orgnih.gov By analyzing the structural features of this compound and related compounds in conjunction with their observed activities, QSAR models can predict the activity of new compounds and provide insights into the structural requirements for desired biological effects. nmmc-dcf.comresearchgate.net This approach can help prioritize compounds for synthesis and experimental testing, contributing to a more efficient drug discovery process. diva-portal.org

Future Directions and Research Gaps in Pd 135158 Studies

Elucidation of Broader Biological Pathways Modulated by CCK-BR Antagonism

The cholecystokinin (B1591339) B receptor (CCK-BR), also known as the cholecystokinin-2 receptor (CCK2R), is a G protein-coupled receptor that primarily mediates its effects through coupling to Gq and Gα12/13 proteins. frontiersin.orgnih.gov This activation initiates several downstream signaling cascades, including the phospholipase C/Ca2+/protein kinase C (PLC/Ca2+/PKC), mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways. frontiersin.orgnih.gov While these core pathways are established, the full spectrum of biological processes modulated by CCK-BR antagonism with agents like PD 135158 is not completely understood.

Future research should aim to uncover less characterized or novel signaling pathways affected by the blockade of CCK-BR. A significant research gap exists in understanding the potential for "biased agonism" or pathway-specific effects of different CCK-BR antagonists. It is crucial to investigate whether this compound inhibits all downstream pathways equally or if it preferentially blocks certain signaling cascades over others. Unraveling these nuances could explain the specific pharmacological profile of this compound and guide the development of next-generation antagonists with more precise therapeutic actions. Furthermore, identifying the broader network of genes and proteins whose expression is altered following sustained CCK-BR blockade by this compound will provide a more comprehensive view of its cellular impact.

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

This compound has been primarily investigated for its anxiolytic-like effects in animal models. medchemexpress.comnih.govmedchemexpress.com The role of CCK-BR antagonists has also been explored in pain management and certain types of cancer. nih.govnih.gov However, the therapeutic potential of this compound is likely broader, given the wide distribution of CCK-BR in the central nervous system and gastrointestinal tract. medchemexpress.comwikipedia.org

A significant opportunity lies in exploring the efficacy of this compound in a wider range of preclinical disease models. For instance, given the role of CCK in memory and learning, studies in animal models of cognitive disorders like Alzheimer's disease are warranted. researchgate.netnih.gov The involvement of CCK-BR in gastric acid secretion and gastrointestinal motility suggests potential applications in disorders such as gastroesophageal reflux disease or irritable bowel syndrome. nih.govwikipedia.org There is also a need to investigate its utility in other malignancies known to express CCK-BR, such as medullary thyroid carcinoma and small cell lung cancer. nih.gov Systematic screening of this compound in various validated animal models will be crucial to identifying new therapeutic avenues.

Preclinical ModelPotential Therapeutic ApplicationRationale
Rodent models of anxietyAnxiety and Panic DisordersCCK-BR is implicated in anxiety-related behaviors. nih.govwikipedia.org
Murine models of neuropathic painPain ManagementCCK system acts as a neuromodulator in pain pathways. nih.gov
Xenograft models of pancreatic cancerOncologyCCK-BR antagonists can suppress gastrin-promoted tumor growth. nih.gov
Animal models of Alzheimer's diseaseCognitive EnhancementCCK is involved in memory and learning processes. researchgate.netnih.gov
Models of gastrointestinal hypersecretory statesGastric Acid-Related DisordersCCK-BR antagonists can reduce gastric acid secretion. nih.gov

Development of Advanced Methodologies for Characterizing Ligand-Receptor Interactions

The interaction between this compound and the CCK-B receptor has been studied using traditional pharmacological methods such as radioligand binding assays. dntb.gov.ua While these techniques provide valuable information on binding affinity (IC50), they offer limited insight into the kinetics and structural dynamics of the interaction.

Future research would benefit from the application of more advanced biophysical and structural biology techniques. Methodologies such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could provide detailed kinetic and thermodynamic profiles of the this compound-CCKBR interaction. tainstruments.com These methods can precisely measure association (k-on) and dissociation (k-off) rates, offering a more dynamic picture of binding than simple affinity constants. Furthermore, solving the high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the CCK-B receptor would be a major breakthrough. Such structural data would elucidate the precise binding pocket and the conformational changes induced by the antagonist, providing an invaluable template for the rational design of new, more potent, and selective antagonists.

Investigating the Implications of Receptor Polymorphisms on Antagonist Efficacy in Animal Models

A critical and often overlooked area of research is the impact of genetic variations in the CCK-B receptor on the efficacy of its antagonists. Studies have shown that even single amino acid substitutions between species homologs of the CCK-BR can profoundly affect the binding and functional properties of synthetic ligands, including this compound. nih.gov

For example, the efficacy of this compound differs markedly between the human, mouse, and dog CCK-B receptors, a difference that can be attributed to specific amino acid polymorphisms. nih.gov This highlights a significant research gap: the standard preclinical animal models may not accurately predict the efficacy of this compound in a genetically diverse human population. Future studies should focus on developing and utilizing "humanized" animal models that express common human CCK-BR variants. Testing this compound in these models would provide more clinically relevant data on how receptor polymorphisms might lead to interindividual differences in therapeutic response. This is particularly important as a naturally occurring human CCK-BR variant has been shown to markedly increase the efficacy of this compound in vitro. nih.gov

Table 1: Effect of Interspecies CCK-BR Polymorphisms on this compound Efficacy. nih.gov
Receptor SpeciesKey Amino Acid Residue(s)This compound Efficacy (% of CCK-8-induced signaling)
DogValine/Leucine63.9 ± 5.8%
HumanAlanine/IsoleucineSignificantly lower than dog receptor
Dog (Mutated to Human-like)Alanine/Isoleucine28.7 ± 4.6%

Synergy Studies with Other Pharmacological Agents in Preclinical Settings

The potential of this compound may be enhanced when used in combination with other pharmacological agents. The interaction between the CCK and opioid systems is well-documented, with CCK-BR antagonists known to enhance opioid analgesia and prevent the development of tolerance. wikipedia.orgmdpi.com This provides a strong rationale for conducting synergy studies.

Future preclinical research should systematically investigate the combination of this compound with various classes of drugs. In oncology, combining this compound with standard chemotherapeutic agents or targeted therapies could be explored in pancreatic or gastric cancer models, as other CCK antagonists have shown promise in improving the efficacy of these treatments. mdpi.com In the context of psychiatric disorders, studies combining this compound with selective serotonin (B10506) reuptake inhibitors (SSRIs) or other anxiolytics could reveal synergistic or additive effects, potentially allowing for lower doses and reduced side effects. A structured approach to preclinical combination studies is necessary to identify the most promising synergistic interactions for future clinical development. nih.govnih.gov

Q & A

Q. What is the molecular mechanism of PD 135158 as a CCK-BR antagonist?

this compound selectively inhibits cholecystokinin-B receptors (CCK-BR) by binding to the receptor's active site, blocking downstream signaling. Its selectivity is evidenced by its IC50 values: 2.8 nM for CCK2 (CCK-BR) vs. 1.23 µM for CCK1 receptors . Methodologically, researchers should validate receptor binding using competitive radioligand assays and functional assays (e.g., calcium flux or cAMP measurements) to confirm antagonism .

Q. How can researchers verify the purity and identity of this compound in experimental settings?

Use high-performance liquid chromatography (HPLC) with UV detection to confirm purity (≥98% as per supplier data) . Nuclear magnetic resonance (NMR) or mass spectrometry (MS) should be employed to verify structural identity. Ensure proper storage (−20°C in anhydrous form) to prevent degradation .

Q. What are the recommended in vitro models for studying this compound's effects?

Primary neuronal cultures or transfected cell lines (e.g., CHO-K1 cells expressing human CCK-BR) are ideal. Dose-response curves (1 nM–10 µM) should be generated to assess potency. Include controls with CCK-8 (agonist) to confirm receptor-specific effects .

Advanced Research Questions

Q. How should experimental designs address this compound's limited solubility in aqueous buffers?

Pre-dissolve this compound in dimethyl sulfoxide (DMSO) at 10 mM stock concentrations, ensuring final DMSO ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) or nephelometry. For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .

Q. How can conflicting data on this compound's off-target effects (e.g., 5-HT3 receptor inhibition) be resolved?

Perform counter-screens against 5-HT3 receptors (IC50 >10 µM for this compound) . Use CRISPR-edited cell lines lacking CCK-BR to isolate off-target effects. Cross-validate findings with orthogonal assays (e.g., patch-clamp electrophysiology for ion channels) .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects in complex systems?

Apply nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For time-course data, use mixed-effects models to account for intra-experiment variability. Include Bayesian hierarchical modeling when pooling data from multiple assays .

Q. How can researchers optimize this compound's pharmacokinetic profile for in vivo studies?

Conduct ADME (absorption, distribution, metabolism, excretion) profiling:

  • Measure plasma protein binding via equilibrium dialysis.
  • Assess metabolic stability using liver microsomes (human/rodent).
  • For CNS studies, evaluate blood-brain barrier penetration via in situ perfusion .

Methodological Considerations

Q. What validation criteria should be met when using this compound in receptor specificity studies?

  • Demonstrate ≥50% inhibition of CCK-BR at 10× IC50 (28 nM).
  • Confirm lack of activity against CCK1 receptors at 1 µM.
  • Include positive controls (e.g., CI-988 for CCK-BR) and negative controls (vehicle-only) .

Q. How should researchers address batch-to-batch variability in this compound?

Request certificate of analysis (COA) from suppliers for each batch, including HPLC chromatograms and MS spectra. Re-test critical parameters (e.g., solubility, IC50) in-house before large-scale experiments .

Q. What are the ethical guidelines for using this compound in animal studies?

Follow ARRIVE 2.0 guidelines for preclinical research. Justify sample sizes via power analysis and minimize animal use through factorial experimental designs. Monitor for adverse effects (e.g., gastrointestinal motility changes due to CCK-BR modulation) .

Data Presentation and Reproducibility

Q. How should this compound-related data be reported to ensure reproducibility?

  • Publish raw data (e.g., dose-response curves, receptor binding kinetics) in supplemental materials.
  • Disclose solvent composition, incubation times, and temperature in methods sections.
  • Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What peer-review criteria are critical for studies involving this compound?

Reviewers should assess:

  • Dose rationale relative to IC50 values.
  • Specificity controls (e.g., receptor knockout models).
  • Statistical robustness (e.g., correction for multiple comparisons) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.